

Application Note: Derivatization of Fumonisins for HPLC Analysis

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Compound of Interest		
Compound Name:	Fumonisin B2-13C34	
Cat. No.:	B3025797	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisins are a group of mycotoxins produced primarily by Fusarium verticillioides and Fusarium proliferatum, fungi that commonly contaminate maize and maize-based products worldwide.[1][2] Fumonisin B1 (FB1) is the most prevalent and toxic of this group, followed by Fumonisin B2 (FB2) and B3 (FB3).[3][4] These toxins are associated with various animal diseases, including equine leukoencephalomalacia and porcine pulmonary edema, and are considered possibly carcinogenic to humans, with links to esophageal cancer and neural tube defects.[2][5][6]

Due to their significant health implications, regulatory bodies have set limits for fumonisin levels in food and animal feed.[3][5] Accurate quantification is therefore essential. High-Performance Liquid Chromatography (HPLC) is a standard analytical method for this purpose. However, fumonisins lack a native chromophore or fluorophore, making direct detection by UV or fluorescence detectors impossible.[1][7] To achieve the required sensitivity, a pre-column or post-column derivatization step is necessary to attach a UV-absorbing or fluorescent tag to the fumonisin molecule.[3][8] This note details the common derivatization agents and provides protocols for their application in HPLC analysis.

Common Derivatization Agents



The primary functional group on the fumonisin molecule targeted for derivatization is its primary amine. Several reagents are commonly used to create fluorescent derivatives suitable for sensitive detection.

- o-Phthaldialdehyde (OPA): OPA is the most widely used derivatization reagent for fumonisins.[2][4] It reacts with the primary amine of the fumonisin in the presence of a thiol, typically 2-mercaptoethanol (2-ME), to form a highly fluorescent isoindole derivative. The reaction is rapid, but the resulting derivative can be unstable, requiring timely injection into the HPLC system.[9][10]
- 9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another effective reagent that
 reacts with the primary amine of fumonisins to produce stable, fluorescent derivatives.[11]
 The derivatized calibrants have been shown to be stable for over seven days, offering an
 advantage over the less stable OPA derivatives.[11]
- Naphthalene-2,3-dicarboxaldehyde (NDA): NDA functions similarly to OPA, reacting with the
 primary amine in the presence of a cyanide ion or other nucleophile to yield a fluorescent
 cyanobenz[f]isoindole derivative.[1][8] It is a viable alternative to OPA for fluorescence
 detection.[1]

Data Presentation: Comparison of Derivatization Methods

The choice of derivatization agent can impact the sensitivity, stability, and overall performance of the HPLC method. The following tables summarize quantitative data from studies using OPA, NDA, and FMOC for the analysis of Fumonisin B1 and B2.

Table 1: Method Performance with OPA and NDA Derivatization



Parameter	Fumonisin	OPA-FLD	NDA-FLD	NDA-DAD	Reference
LOD (ng on column)	FB1	-	0.11	13.8	[1]
	FB2	-	0.50	12.5	[1]
	FB3	-	0.27	6.6	[1]
LOD (mg/kg in maize)	FB1	0.10	-	-	[12]
	FB2	0.26	-	-	[12]
Recovery (%)	FB1	85.6 - 119.2	62	-	[1][12]
	FB2	85.6 - 119.2	94	-	[1][12]
	FB3	-	64	-	[1]
Precision (CV, %)	FB1	-	2.6	6.0	[1]
	FB2	-	1.8	3.4	[1]
	FB3	-	5.3	9.5	[1]

FLD: Fluorescence Detection, DAD: Diode Array Detection

Table 2: Method Performance with FMOC Derivatization

Parameter	Fumonisin	Value	Reference
Linear Range (μg/mL)	FB1 & FB2	0.04 - 2.5	[11]
Recovery (%) in Cornmeal	FB1	75.1 - 109	[11]
	FB2	96.0 - 115.2	[11]
Inter-assay Precision (%)	FB1 & FB2	1.0 - 16.7	[11]



Data for fortified cornmeal samples ranging from 0.1-30.0 µg/g.[11]

Experimental Protocols

Protocol 1: Sample Preparation (Extraction & Clean-up)

This protocol describes a general method for extracting fumonisins from maize and cleaning the extract using immunoaffinity columns (IAC) or solid-phase extraction (SPE) cartridges, which are common and effective clean-up techniques.[1][3][10]

- 1. Materials and Reagents:
- Finely ground maize sample
- Extraction Solution: Acetonitrile/Methanol/Water (25:25:50, v/v/v) or similar aqueous organic mixture.[13]
- Phosphate-buffered saline (PBS) for dilution
- Immunoaffinity Column (IAC) or Strong Anion Exchange (SAX) SPE cartridge
- Methanol (HPLC grade)
- Deionized Water
- 2. Extraction Procedure:
- Weigh 25 g of finely ground sample into a blender jar.[3]
- Add 50 mL of extraction solution.[3]
- Blend at high speed for 3-5 minutes.[3]
- Filter the extract through a fluted filter paper.[3]
- 3. Immunoaffinity Column (IAC) Clean-up:
- Take a 10 mL aliquot of the filtered extract and dilute it with 40 mL of PBS. Mix well.[3]



- Pass the diluted extract through the IAC at a flow rate of 1-2 drops per second.[3]
- Wash the column with 10 mL of PBS to remove unbound matrix components.[3]
- Elute the fumonisins from the column by passing 1 mL of methanol followed by 1 mL of deionized water.[3]
- Collect the eluate. This solution is now ready for derivatization.

Protocol 2: Pre-Column Derivatization

- A. OPA Derivatization
- 1. Reagent Preparation:
- Sodium Borate Buffer (0.1 M): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of deionized water.
- OPA Reagent: To 5 mL of the sodium borate buffer, add 40 mg of OPA dissolved in 1 mL of methanol. Add 50 μL of 2-mercaptoethanol. Mix well. This reagent should be prepared fresh weekly and stored protected from light at room temperature.[14][15]
- 2. Derivatization Procedure:
- Transfer a 50 μL aliquot of the cleaned sample eluate or standard solution into an HPLC vial.
 [16]
- Add 100-200 μL of the OPA reagent.[16]
- Mix thoroughly by pipetting or vortexing for 30-60 seconds.
- Inject the mixture into the HPLC system immediately, ideally within 1-2 minutes, as the derivative is unstable.[10][14] An automated online pre-column derivatization system can also be used for improved reproducibility.[17]
- B. FMOC-CI Derivatization
- 1. Reagent Preparation:



- Borate Buffer: Prepare as described for the OPA reagent.
- FMOC-CI Solution: Dissolve FMOC-CI in acetonitrile to a final concentration of 2.5-5.0 mg/mL.

2. Derivatization Procedure:

- Evaporate a known volume of the cleaned sample eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 200 μL of borate buffer.
- Add 200 μL of the FMOC-Cl solution.
- Vortex the mixture and allow it to react at room temperature for approximately 20-30 minutes.
- Stop the reaction by adding an amino acid solution (e.g., glycine) to consume excess FMOC-Cl.
- The sample is now ready for HPLC injection.

C. NDA Derivatization

1. Reagent Preparation:

- Borate Buffer with KCN: Prepare a borate buffer and add potassium cyanide (KCN) to a final concentration of 10 mM. (Caution: KCN is highly toxic. Handle with extreme care in a fume hood).
- NDA Solution: Dissolve NDA in methanol to a final concentration of 1 mg/mL.

2. Derivatization Procedure:

- To 100 μL of the cleaned sample eluate, add 100 μL of the borate buffer containing KCN.
- Add 100 μL of the NDA solution.



- Vortex the mixture and allow it to react for at least 15 minutes at room temperature, protected from light.
- · The sample is now ready for HPLC injection.

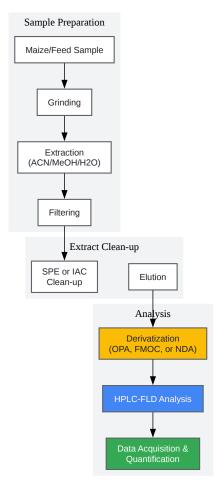
Protocol 3: HPLC-Fluorescence Detection (FLD) Conditions

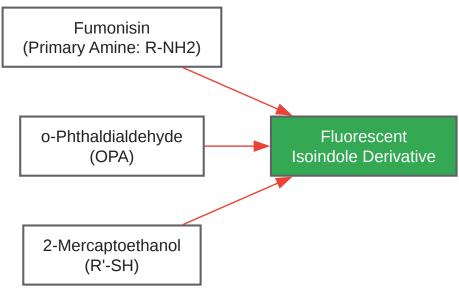
The following are typical starting conditions for the analysis of derivatized fumonisins. These may require optimization based on the specific instrument, column, and fumonisin analogues being analyzed.

- HPLC System: A standard HPLC system with a fluorescence detector.
- Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 μm particle size).[4]
- Mobile Phase: A gradient elution is typically used with:
 - Solvent A: Acetonitrile
 - Solvent B: Water with an acidic modifier (e.g., 0.1% acetic acid or phosphoric acid).[12]
- Gradient Example: Start with a higher percentage of Solvent B, and gradually increase the percentage of Solvent A over 20-30 minutes to elute the fumonisin derivatives.
- Flow Rate: 1.0 mL/min.[12]
- Column Temperature: 30-35 °C.[17]
- Injection Volume: 20-50 μL.
- Fluorescence Detection Wavelengths (Ex/Em):
 - OPA Derivatives: 335 nm / 440 nm.[7][12]
 - FMOC Derivatives: 265 nm / 315 nm.
 - NDA Derivatives: 470 nm / 530 nm.

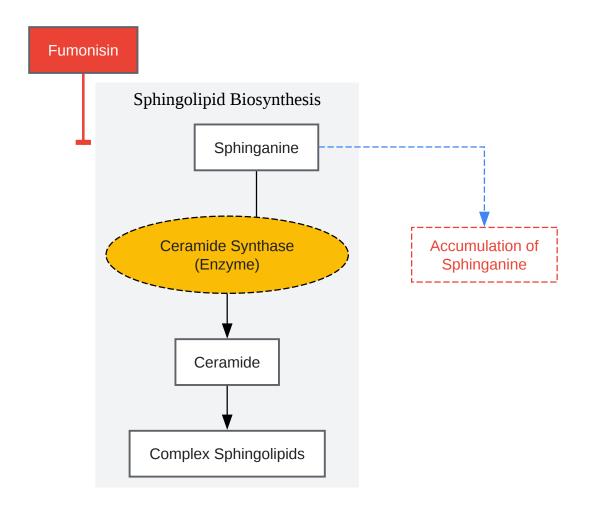


Visualizations Experimental and Logical Workflows









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